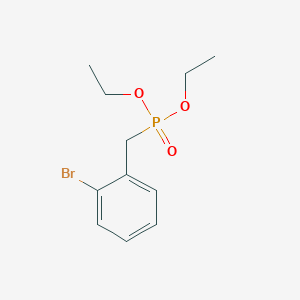

Diethyl 2-bromobenzylphosphonate

Description

BenchChem offers high-quality Diethyl 2-bromobenzylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-bromobenzylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSRNZRYSLDCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507432 | |

| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-55-7 | |

| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 2-bromobenzylphosphonate for Advanced Research Applications

Introduction: The Significance of Diethyl 2-bromobenzylphosphonate in Modern Drug Discovery

The Power of Multinuclear NMR in Structural Verification

A complete structural characterization of Diethyl 2-bromobenzylphosphonate necessitates a multi-pronged NMR approach, leveraging the unique information provided by different nuclei:

-

¹H NMR provides detailed information about the proton environment, including the number of distinct proton sets, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling.

-

¹³C NMR reveals the carbon framework of the molecule. With proton decoupling, it provides a count of the unique carbon atoms and their chemical shifts, which are indicative of their hybridization and surrounding functional groups. The natural abundance of ³¹P (100%) often results in observable coupling to nearby carbon atoms, providing valuable connectivity information.[1]

-

³¹P NMR is highly specific to the phosphorus atom and is extremely sensitive to its oxidation state and chemical environment.[2] The chemical shift of the phosphorus nucleus is a key diagnostic tool for confirming the presence and nature of the phosphonate group.

Predicted NMR Spectroscopic Data for Diethyl 2-bromobenzylphosphonate

The following sections provide a detailed prediction and interpretation of the NMR spectra of Diethyl 2-bromobenzylphosphonate. These predictions are based on the analysis of published data for closely related compounds, including diethyl benzylphosphonate[1][3][4], diethyl (4-bromobenzyl)phosphonate, and other substituted benzylphosphonates.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of Diethyl 2-bromobenzylphosphonate is predicted to exhibit four distinct sets of signals. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a solution in deuterated chloroform (CDCl₃), a common solvent for such compounds.[5]

-

Aromatic Protons (δ 7.1-7.6 ppm, 4H, multiplet): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-bromo substituent, these protons are chemically non-equivalent and will likely give rise to a complex multiplet. The proton ortho to the bromine atom is expected to be the most deshielded.

-

Benzylic Protons (-CH₂-P, δ ~3.4-3.6 ppm, 2H, doublet): The two benzylic protons are chemically equivalent and are coupled to the phosphorus nucleus. This results in a characteristic doublet. The chemical shift is downfield due to the proximity of the aromatic ring and the electron-withdrawing phosphonate group. The expected coupling constant (²JH-P) is in the range of 21-23 Hz, a typical value for two-bond coupling in benzylphosphonates.[4]

-

Methylene Protons (-O-CH₂-CH₃, δ ~4.1 ppm, 4H, quintet or doublet of quartets): The four methylene protons of the two ethyl groups are chemically equivalent. They are coupled to the three methyl protons (³JH-H) and the phosphorus nucleus (³JH-P). This will result in a complex multiplet, often appearing as a quintet or a doublet of quartets.

-

Methyl Protons (-O-CH₂-CH₃, δ ~1.3 ppm, 6H, triplet): The six methyl protons of the two ethyl groups are chemically equivalent and are coupled to the adjacent methylene protons, resulting in a triplet with a typical ³JH-H coupling constant of approximately 7 Hz.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of Diethyl 2-bromobenzylphosphonate is predicted to show 7 unique carbon signals. The chemical shifts are referenced to the solvent signal of CDCl₃ (δ 77.16 ppm). A key feature of the ¹³C NMR spectrum of organophosphonates is the presence of carbon-phosphorus coupling (nJC-P), which provides invaluable structural information.[1]

-

Aromatic Carbons (δ 127-135 ppm): Six signals are expected in the aromatic region. The carbon atom bearing the bromine (C-Br) is expected to be significantly shielded compared to the unsubstituted benzene (δ 128.5 ppm). The other aromatic carbon signals will also be influenced by the bromo and phosphonatomethyl substituents.

-

Benzylic Carbon (-CH₂-P, δ ~34-36 ppm, doublet): This carbon will appear as a doublet due to one-bond coupling with the phosphorus atom (¹JC-P). This coupling is typically large, in the range of 135-140 Hz.[4]

-

Methylene Carbon (-O-CH₂-CH₃, δ ~62 ppm, doublet): The methylene carbons of the ethyl groups will also be coupled to the phosphorus atom (²JC-P), resulting in a doublet with a smaller coupling constant of approximately 6-7 Hz.[4]

-

Methyl Carbon (-O-CH₂-CH₃, δ ~16 ppm, doublet): The methyl carbons of the ethyl groups will show a three-bond coupling to the phosphorus atom (³JC-P), appearing as a doublet with a coupling constant of around 5-6 Hz.[4]

³¹P NMR Spectrum: The Definitive Signature

The proton-decoupled ³¹P NMR spectrum provides a single, sharp signal that is highly diagnostic for the phosphonate group.

-

Phosphonate Phosphorus (δ ~24-27 ppm): The chemical shift of the phosphorus atom in benzylphosphonates is typically found in this region, referenced to an external standard of 85% H₃PO₄ (δ 0 ppm).[2][4] The presence of the electron-withdrawing bromine atom on the benzene ring is expected to have a minor deshielding effect compared to the unsubstituted diethyl benzylphosphonate.

Summary of Predicted NMR Data

The predicted NMR data for Diethyl 2-bromobenzylphosphonate is summarized in the table below for easy reference.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.1 - 7.6 | multiplet | - | 4 x Ar-H |

| ¹H | ~3.4 - 3.6 | doublet | ²JH-P ≈ 21-23 | P-CH₂-Ar |

| ¹H | ~4.1 | quintet / dq | ³JH-H ≈ 7, ³JH-P ≈ 7 | 2 x O-CH₂-CH₃ |

| ¹H | ~1.3 | triplet | ³JH-H ≈ 7 | 2 x O-CH₂-CH₃ |

| ¹³C | 127 - 135 | singlets/doublets | nJC-P | 6 x Ar-C |

| ¹³C | ~34 - 36 | doublet | ¹JC-P ≈ 135-140 | P-CH₂-Ar |

| ¹³C | ~62 | doublet | ²JC-P ≈ 6-7 | 2 x O-CH₂-CH₃ |

| ¹³C | ~16 | doublet | ³JC-P ≈ 5-6 | 2 x O-CH₂-CH₃ |

| ³¹P | ~24 - 27 | singlet | - | P=O |

Experimental Protocol for NMR Data Acquisition: A Self-Validating System

To obtain high-quality, reproducible NMR data for Diethyl 2-bromobenzylphosphonate, a standardized and well-controlled experimental procedure is essential.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.[5]

-

Concentration: Prepare a solution of approximately 5-10 mg of Diethyl 2-bromobenzylphosphonate in 0.5-0.7 mL of CDCl₃. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0 ppm.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

-

Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the resonance frequencies of ¹H, ¹³C, and ³¹P and matched to the impedance of the spectrometer's electronics to ensure maximum sensitivity.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is used. Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 16 to 32 scans are usually sufficient.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

³¹P NMR: A proton-decoupled single-pulse experiment is used. Due to the high sensitivity of the ³¹P nucleus, a relatively small number of scans (e.g., 64-128) is usually adequate.

-

3. Data Processing and Analysis:

-

Fourier Transformation: The acquired free induction decays (FIDs) are converted into frequency-domain spectra using a Fourier transform.

-

Phasing and Baseline Correction: The spectra are phased to ensure that all peaks are in the pure absorption mode, and the baseline is corrected to be flat.

-

Referencing: The spectra are referenced to the TMS signal (¹H and ¹³C) or an external 85% H₃PO₄ standard (³¹P).

-

Peak Picking and Integration: The chemical shifts of all peaks are determined, and for the ¹H NMR spectrum, the integrals of the signals are calculated to determine the relative number of protons.

-

Coupling Constant Measurement: The coupling constants (J) are measured from the splitting patterns of the signals.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of Diethyl 2-bromobenzylphosphonate and highlights the key predicted NMR correlations.

Caption: Molecular structure and key predicted NMR correlations.

Conclusion and Future Outlook

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ³¹P NMR spectroscopic data of Diethyl 2-bromobenzylphosphonate. By leveraging data from structurally similar compounds and applying fundamental NMR principles, we have constructed a reliable and scientifically sound interpretation of its spectral features. The detailed experimental protocol outlined herein provides a robust framework for researchers to obtain high-quality data for this and other related organophosphorus compounds. As a key building block in medicinal chemistry and drug development, a thorough understanding of the spectroscopic properties of Diethyl 2-bromobenzylphosphonate is crucial for accelerating the discovery of new and effective therapeutics.

References

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC - NIH. Available at: [Link]

-

Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. Available at: [Link]

-

Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver - ResearchGate. Available at: [Link]

-

CAS No : 63909-55-7 | Product Name : Diethyl 2-bromobenzylphosphonate - Pharmaffiliates. Available at: [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. Available at: [Link]

-

Synthesis of diethyl benzylphosphonate derivatives | Download Table - ResearchGate. Available at: [Link]

-

31 Phosphorus NMR. Available at: [Link]

-

Preparation of Benzylphosphonates via a Palladium(0)-Catalyzed Cross-coupling of H-Phosphonate Diesters with Benzyl Halides. Syn. Available at: [Link]

Sources

- 1. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-bromobenzylphosphonate

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of Diethyl 2-bromobenzylphosphonate, a compound of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, experimental protocols, and data interpretation associated with the mass spectrometric characterization of this molecule.

Introduction: The Significance of Diethyl 2-bromobenzylphosphonate and its Mass Spectrometric Analysis

Diethyl 2-bromobenzylphosphonate is an organophosphorus compound featuring a versatile chemical structure that includes a phosphonate ester, a benzyl ring, and a bromine atom. This combination of functional groups makes it a valuable intermediate in a variety of chemical transformations, including Horner-Wadsworth-Emmons reactions for the synthesis of complex alkenes and as a precursor for further functionalization in medicinal chemistry.

Given its role in synthesis and drug discovery, the unambiguous structural confirmation and purity assessment of Diethyl 2-bromobenzylphosphonate are paramount. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. This guide will delve into the core principles and practical aspects of analyzing this compound using modern mass spectrometry techniques.

Foundational Principles of Mass Spectrometry for Diethyl 2-bromobenzylphosphonate

The mass spectrometric analysis of Diethyl 2-bromobenzylphosphonate involves the ionization of the molecule followed by the separation and detection of the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical and is largely dictated by the sample's properties and the desired analytical outcome.

Ionization Techniques: A Comparative Overview

Two primary ionization techniques are suitable for the analysis of Diethyl 2-bromobenzylphosphonate:

-

Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[1] This process induces significant fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for structural elucidation and library matching.[1] Due to the thermal stability of Diethyl 2-bromobenzylphosphonate, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a viable and powerful analytical approach.

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. ESI is particularly well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS) and tends to produce intact molecular ions or common adducts (e.g., [M+H]⁺, [M+Na]⁺), which is advantageous for confirming the molecular weight.[2] Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce and analyze fragmentation for structural confirmation.[2]

The Isotopic Signature of Bromine: A Key Diagnostic Feature

A defining characteristic in the mass spectrum of Diethyl 2-bromobenzylphosphonate is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a distinctive isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two m/z units.[3][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecular ion and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like Diethyl 2-bromobenzylphosphonate.[6][7] The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion of Diethyl 2-bromobenzylphosphonate is expected to undergo a series of characteristic fragmentation reactions. The major fragmentation pathways are predicted based on the established fragmentation of organophosphorus compounds and halogenated aromatics.[8][9][10]

A key fragmentation event is the cleavage of the benzylic C-P bond, which is relatively weak. This can lead to the formation of a stable 2-bromotropylium ion. Other significant fragmentations involve the loss of ethoxy groups and ethylene from the phosphonate moiety.

Predicted Fragmentation of Diethyl 2-bromobenzylphosphonate (EI)

Caption: Predicted EI fragmentation pathway for Diethyl 2-bromobenzylphosphonate.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

Prepare a stock solution of Diethyl 2-bromobenzylphosphonate in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

Instrumentation and Parameters:

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity column provides good separation for a wide range of compounds.[7] |

| Injection Mode | Splitless | To maximize sensitivity for trace analysis.[6] |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation.[1] |

| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |

| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |

| Electron Energy | 70 eV | Standard energy for generating EI mass spectra.[1] |

| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across a chromatographic peak. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative for the analysis of Diethyl 2-bromobenzylphosphonate, especially when dealing with complex matrices or when "soft" ionization is preferred to preserve the molecular ion.

Electrospray Ionization (ESI) and Adduct Formation

In positive ion ESI, Diethyl 2-bromobenzylphosphonate is expected to be detected as protonated molecules ([M+H]⁺) or as adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace impurities in solvents and glassware.[11][12] The formation of these adducts can be beneficial for confirming the molecular weight. For phosphonates, which can be highly polar, ion-pairing reagents can be used to improve chromatographic retention and ionization efficiency, though this is often more critical for phosphonic acids.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a product ion spectrum can be generated. This MS/MS spectrum will reveal the fragmentation pattern of the protonated molecule, providing a high degree of confidence in the structural assignment.

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical workflow for LC-MS/MS analysis of Diethyl 2-bromobenzylphosphonate.

Experimental Protocol: LC-MS Analysis

Sample Preparation:

-

Prepare a stock solution of Diethyl 2-bromobenzylphosphonate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions with the mobile phase to obtain working solutions in the range of 0.1-10 µg/mL.

Instrumentation and Parameters:

| Parameter | Value | Rationale |

| Liquid Chromatograph | ||

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |

| Gradient | 50-95% B over 5 minutes | A gradient elution is effective for separating the analyte from potential impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for LC-MS. |

| Mass Spectrometer | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target molecule.[2] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Desolvation Temp. | 350 °C | Facilitates the evaporation of solvent from the charged droplets. |

| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |

| Mass Range | m/z 100-500 | Covers the expected precursor ions. |

| MS/MS | Select m/z 307 and 309 as precursor ions and apply a collision energy ramp (e.g., 10-40 eV) to generate product ion spectra. | To confirm the structure through fragmentation. |

Data Interpretation: Key Spectral Features

| Feature | Expected Observation | Significance |

| Molecular Ion (EI) | m/z 306 and 308 in a ~1:1 ratio | Confirms the molecular weight and the presence of one bromine atom.[3][4] |

| Protonated Molecule (ESI) | m/z 307 and 309 in a ~1:1 ratio | Confirms the molecular weight in soft ionization. |

| Sodium Adduct (ESI) | m/z 329 and 331 in a ~1:1 ratio | Further confirmation of the molecular weight. |

| Benzylic Fragments | m/z 169 and 171 | Indicates cleavage at the C-P bond, characteristic of the 2-bromobenzyl moiety. |

| Phosphonate Fragments | m/z 137 (diethyl phosphate ion) | Characteristic fragment of the diethyl phosphonate group. |

| Loss of Ethylene | Peaks separated by 28 Da | Common fragmentation pathway for ethyl esters. |

Conclusion

The mass spectrometric analysis of Diethyl 2-bromobenzylphosphonate is a powerful and essential tool for its characterization. Both GC-MS with electron ionization and LC-MS with electrospray ionization provide complementary information. The characteristic isotopic pattern of bromine serves as a definitive marker for the presence of this halogen. By understanding the predictable fragmentation pathways and employing the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize Diethyl 2-bromobenzylphosphonate, ensuring the integrity and quality of their research and development endeavors.

References

-

Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]

-

Chen, S., Chen, R., & Hua, W. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Rapid communications in mass spectrometry : RCM, 17(13), 1405–1410. [Link]

-

Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

-

Li, Y., Li, Z., & Zhang, J. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 21(22), 3629–3634. [Link]

-

Borrett, V., Colton, R., & Traeger, J. (1995). The Electrospray Mass Spectra of Phosphoric Acid, Methylphosphonic Acid and its Alkyl Esters, and Their Complexes with Alkali and Alkali Earth Metal Ions. European Journal of Mass Spectrometry, 1(2), 131-139. [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Valente, J., da Silva, A. C., de Pinho, P. G., da Silva, M. G., & de Lourdes Bastos, M. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Journal of forensic and legal medicine, 33, 57–63. [Link]

-

Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

ResearchGate. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes | Request PDF. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. (2007). Electrospray Ionization Tandem Mass Spectrometry of Phosphonate Peptides | Request PDF. [Link]

-

ResearchGate. (1981). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). Diethyl (2-bromoethyl)phosphonate. [Link]

-

ResearchGate. (2006). Synthesis of diethyl benzylphosphonate derivatives | Download Table. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Boduszek, B. (1993). Phosphonic Systems. Part 3. Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond Formation. Journal of the Chemical Society, Perkin Transactions 1, (14), 1737-1742. [Link]

-

MDPI. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]

- 7. cromlab-instruments.es [cromlab-instruments.es]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Infrared (IR) spectrum of Diethyl 2-bromobenzylphosphonate

An In-depth Technical Guide to the Infrared (IR) Spectrum of Diethyl 2-bromobenzylphosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Diethyl 2-bromobenzylphosphonate, a pivotal intermediate in synthetic organic chemistry. This document is structured to serve as a practical reference for laboratory professionals, emphasizing the foundational principles, experimental best practices, and detailed spectral interpretation. By explaining the causality behind methodological choices and integrating self-validating checks, this guide ensures a high degree of scientific integrity and reliability in the characterization of this compound.

Introduction: The Analytical Imperative for Diethyl 2-bromobenzylphosphonate

Diethyl 2-bromobenzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons reaction, a powerful method for the stereoselective synthesis of alkenes. Its utility in constructing complex molecular architectures, particularly in the field of medicinal chemistry, demands stringent quality control.[1] Infrared (IR) spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive, and highly informative technique that provides a unique molecular "fingerprint," allowing for unambiguous structural confirmation and purity assessment.[2]

The IR spectrum arises from the absorption of infrared radiation by the molecule's chemical bonds, causing them to vibrate at specific, quantized frequencies. These vibrational frequencies are dependent on the bond type, the mass of the bonded atoms, and the overall molecular environment. For Diethyl 2-bromobenzylphosphonate, the IR spectrum provides definitive evidence for its key functional groups: the phosphoryl (P=O), phosphonate ester (P-O-C), aromatic ring, aliphatic ethyl chains, and the carbon-bromine bond. This guide will deconstruct the spectrum to provide a clear roadmap for its interpretation.

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

Obtaining a clean, well-resolved IR spectrum is fundamental to accurate analysis. The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a modern and highly efficient method for analyzing liquid samples without the need for extensive preparation.[2]

Core Principle of ATR: The IR beam is directed into a crystal of high refractive index (e.g., diamond). At the crystal surface, an evanescent wave is generated, which penetrates a few microns into the sample placed in direct contact with the crystal. The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated IR beam is then reflected to the detector.

Instrumentation & Reagents:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Diamond Attenuated Total Reflectance (ATR) Accessory

-

Sample: Diethyl 2-bromobenzylphosphonate (liquid)

-

Cleaning Solvent: Anhydrous isopropanol or acetone

-

Lint-free laboratory wipes

Step-by-Step Methodology:

-

Instrument Preparation & Background Scan:

-

Causality: Before analyzing the sample, a background spectrum must be recorded. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical environment. The spectrometer software then automatically subtracts this background from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest.

-

Action: Ensure the ATR crystal is immaculately clean. Initiate the "Background Scan" function in the control software. The scan is typically performed over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Causality: Only a small amount of sample is required. It is crucial that the sample makes uniform contact with the entire surface of the ATR crystal to ensure a strong, reproducible signal.

-

Action: Place a single drop (approx. 5-10 µL) of Diethyl 2-bromobenzylphosphonate onto the center of the diamond crystal.

-

-

Spectrum Acquisition:

-

Causality: Co-adding multiple scans (typically 16 or 32) is a common practice to improve the signal-to-noise ratio (S/N). A resolution of 4 cm⁻¹ is standard for routine analysis as it provides sufficient detail to resolve the key functional group bands without introducing unnecessary noise.[3]

-

Action: Initiate the "Sample Scan" using the same parameters as the background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

-

Post-Acquisition Cleanup & Verification:

-

Causality: To prevent cross-contamination of subsequent samples and to protect the instrument, the ATR crystal must be thoroughly cleaned immediately after use.

-

Action: Remove the sample with a lint-free wipe. Clean the crystal surface with a wipe dampened with isopropanol or acetone, followed by a dry wipe. Run a new scan to verify the crystal is clean; the resulting spectrum should be a flat line, devoid of any sample peaks.

-

Diagram: Experimental Workflow for ATR-FTIR Analysis

Caption: A logical workflow for acquiring a reliable IR spectrum using ATR.

In-Depth Spectral Interpretation

The IR spectrum of Diethyl 2-bromobenzylphosphonate is a composite of absorptions from its constituent parts. The interpretation relies on identifying characteristic group frequencies.

Table 1: Key IR Absorption Bands for Diethyl 2-bromobenzylphosphonate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity | Corroborative Notes |

| 3070 - 3020 | C-H Stretch | Aromatic (sp² C-H) | Weak to Medium | Peaks just above 3000 cm⁻¹ are diagnostic for C-H bonds on a benzene ring.[4] |

| 2985 - 2870 | C-H Stretch | Aliphatic (sp³ C-H) | Strong | Asymmetric and symmetric stretches of the -CH₂- and -CH₃ groups in the diethyl ester. |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring Skeletal | Medium to Weak | Two distinct bands are typical for the skeletal vibrations of the benzene ring. |

| ~1255 | P=O Stretch | Phosphoryl Group | Very Strong, Sharp | This is the most intense and diagnostic peak in the spectrum, confirming the phosphonate core.[5] |

| 1055 - 1020 | P-O-C Stretch | Asymmetric Phosphonate Ester | Strong | Corresponds to the asymmetric stretching of the P-O-CH₂ linkage. |

| 975 - 950 | P-O-C Stretch | Symmetric Phosphonate Ester | Strong | Corresponds to the symmetric stretching of the P-O-CH₂ linkage. |

| ~755 | C-H Bend | Aromatic Out-of-Plane (oop) | Strong | A strong band in this region is highly indicative of ortho (1,2) disubstitution on a benzene ring. |

| ~680 | C-Br Stretch | Carbon-Bromine Bond | Medium to Weak | Located in the lower fingerprint region; its presence confirms the bromo-substituent. |

Analysis of Diagnostic Regions:

-

The Phosphoryl (P=O) Band (~1255 cm⁻¹): The P=O bond is highly polarized, leading to a large change in dipole moment during its stretching vibration. This results in a characteristically intense and sharp absorption, which is often the most prominent feature in the spectrum of an organophosphorus compound.[5] Its presence is non-negotiable for confirming the identity of Diethyl 2-bromobenzylphosphonate.

-

The P-O-C and C-O-C Region (1100 - 950 cm⁻¹): This region contains strong, complex bands arising from the P-O-C and C-O-C stretching vibrations of the diethyl ester groups. The presence of two strong, distinct bands (asymmetric and symmetric P-O-C stretches) is confirmatory evidence for the phosphonate ester functionality.

-

Aromatic Substitution Pattern (~755 cm⁻¹): While C-H and C=C stretching vibrations confirm the presence of an aromatic ring, the out-of-plane (oop) C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern. For a 1,2-disubstituted (ortho) ring, a single strong absorption band is expected around 770-735 cm⁻¹. This peak provides crucial evidence for the correct isomer.

Scientific Integrity: A Self-Validating System

To ensure trustworthiness, the interpretation of the spectrum must be a self-validating process.

-

Internal Consistency: All expected peaks must be present and in the correct relative intensity. For example, the presence of a very strong P=O band must be accompanied by the strong P-O-C ester bands. The absence of the latter would suggest a different phosphorus compound, such as a phosphonic acid (which would show broad O-H stretches).

-

Assessment of Purity: The spectrum should be "clean." The absence of certain peaks can be as informative as the presence of others.

-

No Broad -OH Peak: A lack of a broad absorption band in the 3500-3200 cm⁻¹ region indicates the absence of significant water or alcohol contamination.

-

No Unreacted Precursors: If synthesized via a Michaelis-Arbuzov reaction, the absence of a strong P-O-C stretch from the starting triethyl phosphite (without a corresponding P=O band) indicates the reaction has gone to completion.[6]

-

-

Reference Comparison: The ultimate validation comes from comparing the acquired spectrum against a known reference from a trusted spectral database (e.g., SDBS, NIST) or an authenticated in-house standard.

Diagram: Structure-Spectrum Correlation

Sources

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Diethyl 2-bromobenzylphosphonate

An In-Depth Technical Guide to Diethyl 2-bromobenzylphosphonate

In the landscape of modern medicinal chemistry and organic synthesis, Diethyl 2-bromobenzylphosphonate (CAS 63909-55-7) emerges as a pivotal intermediate. Its structure, which marries the reactivity of a benzyl bromide with the unique biochemical properties of a phosphonate ester, makes it a highly valuable building block for drug discovery professionals.

The core utility of the phosphonate group lies in its function as a non-hydrolyzable bioisostere of phosphate and carboxylate moieties.[1][2] This structural mimicry allows molecules incorporating this group to interact with biological targets such as enzymes, but with enhanced metabolic stability, a critical attribute for developing effective therapeutic agents.[1] The presence of the bromine atom at the ortho position of the benzyl ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth exploration of the essential physical and chemical properties of Diethyl 2-bromobenzylphosphonate, detailed protocols for its synthesis and characterization, and insights into its application, designed for researchers and scientists in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research. The data presented below serves as a benchmark for identity confirmation and handling.

Core Physical and Chemical Properties

The macroscopic and intrinsic properties of Diethyl 2-bromobenzylphosphonate are summarized in the table below. This information is critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 63909-55-7 | [3] |

| Molecular Formula | C₁₁H₁₆BrO₃P | [] |

| Molecular Weight | 307.12 g/mol | [] |

| IUPAC Name | Diethyl (2-bromobenzyl)phosphonate | [] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | General knowledge |

| Storage | 2-8°C, under inert atmosphere | [3][5] |

Predicted Spectroscopic Data

The structural identity of Diethyl 2-bromobenzylphosphonate is unequivocally confirmed through a combination of spectroscopic techniques. Based on data from structurally analogous compounds, the following are the expected spectral characteristics.[6][7][8]

| Technique | Expected Characteristics |

| ¹H NMR | ~7.2-7.6 ppm: Multiplet, 4H (aromatic protons).~4.1 ppm: Quintet or multiplet, 4H (O-CH₂ -CH₃), showing coupling to both adjacent CH₃ protons and the distant ³¹P nucleus.~3.4 ppm: Doublet, 2H (Ar-CH₂ -P), with a characteristic J-coupling to the ³¹P nucleus (JH-P ≈ 22 Hz).~1.2 ppm: Triplet, 6H (O-CH₂-CH₃ ). |

| ¹³C NMR | ~127-133 ppm: Multiple signals for aromatic carbons, with some showing C-P coupling.~62 ppm: Signal for the ethoxy carbons (O-C H₂-CH₃), showing C-P coupling.~33 ppm: Signal for the benzylic carbon (Ar-C H₂-P), with a large C-P coupling constant (JC-P ≈ 138 Hz).~16 ppm: Signal for the ethoxy methyl carbons (O-CH₂-C H₃), showing C-P coupling. |

| ³¹P NMR | A single peak is expected in the region of δ 24-27 ppm (relative to 85% H₃PO₄). |

| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed for the molecular ion peak at m/z 307 and 309 in an approximate 1:1 ratio. |

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The most reliable and widely employed method for synthesizing benzylphosphonates, including the title compound, is the Michaelis-Arbuzov reaction.[1][9] This reaction provides a robust and efficient means of forming the critical carbon-phosphorus bond.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion. This forms a quasi-stable phosphonium salt intermediate. In the second, and typically rate-limiting, step, the displaced bromide ion attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of Diethyl 2-bromobenzylphosphonate and the byproduct, ethyl bromide.

The reaction is typically performed at elevated temperatures to provide the necessary activation energy for both the initial Sₙ2 attack and the subsequent dealkylation of the phosphonium salt.[1] Using an excess of triethyl phosphite can help to drive the reaction to completion and may also serve as the reaction solvent.[10]

Caption: The Michaelis-Arbuzov reaction pathway for synthesizing Diethyl 2-bromobenzylphosphonate.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

2-Bromobenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (optional, can aid in temperature control)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

-

Charging Reactants: Charge the flask with 2-bromobenzyl bromide (1.0 equivalent). Add an excess of triethyl phosphite (typically 2.0 to 3.0 equivalents).[1] The reaction can be run neat or with a minimal amount of anhydrous toluene.

-

Reaction Conditions: Heat the reaction mixture to 120-150°C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ethyl bromide reflux within the condenser. Reaction times typically range from 4 to 12 hours.

-

Work-up and Purification:

-

Once the reaction is deemed complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct via vacuum distillation.

-

The crude Diethyl 2-bromobenzylphosphonate residue can then be purified by high-vacuum fractional distillation or by column chromatography on silica gel (a typical eluent system would be a gradient of hexane/ethyl acetate).[10]

-

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined previously (¹H NMR, ¹³C NMR, ³¹P NMR, and MS).

Chemical Reactivity and Applications in Drug Development

The synthetic utility of Diethyl 2-bromobenzylphosphonate stems from two key structural features: the reactive C-Br bond on the aromatic ring and the phosphonate moiety itself.

Transformations at the Aryl Bromide

The ortho-bromine atom is a versatile functional group for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These transformations allow for the strategic installation of diverse substituents, enabling the creation of focused libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

The Role of the Phosphonate in Medicinal Chemistry

As previously mentioned, the phosphonate group is a cornerstone of the molecule's value in drug development.[2]

-

Phosphate Mimicry: The tetrahedral geometry and negative charge (upon hydrolysis of the esters) of the phosphonate group allow it to mimic the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potent inhibitors of enzymes like phosphatases and kinases.[1]

-

Metabolic Stability: The P-C bond is resistant to enzymatic and chemical hydrolysis, unlike the P-O bond in phosphate esters. This imparts greater metabolic stability to the parent molecule, potentially leading to improved pharmacokinetic profiles and longer in-vivo half-lives.[1]

-

Chelation Properties: The phosphonate group can chelate metal ions, a property that has been exploited in the design of various therapeutic and diagnostic agents.

Benzylphosphonate derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1]

Caption: A standard workflow for the purification and structural confirmation of Diethyl 2-bromobenzylphosphonate.

Safety, Handling, and Storage

As a reactive chemical intermediate, Diethyl 2-bromobenzylphosphonate requires careful handling to ensure laboratory safety. The following guidelines are based on GHS hazard statements for the compound and general best practices for organophosphorus reagents.[5]

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep the container tightly closed when not in use. After handling, wash hands thoroughly with soap and water.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

If inhaled: Move the person to fresh air.[12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[3]

Conclusion

Diethyl 2-bromobenzylphosphonate is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis via the Michaelis-Arbuzov reaction, combined with its dual reactivity and the inherent value of the phosphonate bioisostere, provides a robust platform for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC - NIH.

- Diethyl (2-bromoethyl)

- Synthesis of Diethyl (2,6 - dichlorobenzyl bromide. Benchchem.

- DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR spectrum. ChemicalBook.

- CAS 63909-55-7 (2-Bromo-benzyl)-phosphonic acid diethyl ester Diethyl (2-bromobenzyl)

- Diethyl (2-bromoethyl)

- Diethyl P-(2-bromoethyl)

- CAS No : 63909-55-7 | Product Name : Diethyl 2-bromobenzylphosphonate.

- Diethyl 2-bromoethylphosphon

- Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry.

- Diethyl (4-Bromobenzyl)

- Diethyl 2-bromoethylphosphon

- SAFETY D

- 63909-55-7|Diethyl (2-Bromobenzyl)

- SAFETY D

- SAFETY D

- An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)

- Diethyl 2-bromoethylphosphonate - Optional[31P NMR] - Chemical Shifts. SpectraBase.

- Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. (2014). MedChemComm (RSC Publishing).

- Diethyl benzylphosphon

- Diethyl (Bromomethyl)phosphonate: A Comprehensive Technical Guide for Researchers. Benchchem.

- DIETHYL 4-BROMOBENZYL PHOSPHON

- Diethylphosphite. Wikipedia.

- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers.

- Spectroscopic Analysis of Diethyl (2,6-dichlorobenzyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. 63909-55-7|Diethyl (2-Bromobenzyl)phosphonate|BLD Pharm [bldpharm.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Stability and storage of Diethyl 2-bromobenzylphosphonate

An In-depth Technical Guide to the Stability and Storage of Diethyl 2-bromobenzylphosphonate

Abstract

Diethyl 2-bromobenzylphosphonate is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents where the phosphonate group serves as a stable bioisostere for phosphate or carboxylate moieties.[1] The integrity and purity of this reagent are paramount for the reliability and success of subsequent synthetic steps and biological assays. This guide provides a comprehensive analysis of the chemical stability of Diethyl 2-bromobenzylphosphonate, detailing its degradation pathways under various stress conditions. Furthermore, it establishes field-proven protocols for optimal storage, handling, and stability assessment, ensuring its effective use in research and drug development environments.

Chemical and Physical Profile

Understanding the fundamental properties of Diethyl 2-bromobenzylphosphonate is the first step in developing appropriate stability and storage protocols.

| Property | Value | Source/Comment |

| CAS Number | 63909-55-7 | [2] |

| Molecular Formula | C₁₁H₁₆BrO₃P | [2] |

| Molecular Weight | 307.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | General observation for similar phosphonates.[3] |

| Boiling Point | Not readily available; high boiling point expected. | Purification is often achieved by vacuum distillation.[1][4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). | Inferred from typical reaction and purification conditions.[5][6] |

| Storage Temperature | 2-8°C, under inert atmosphere. | Recommended for long-term stability, minimizing thermal degradation.[7] |

Core Stability Analysis and Degradation Pathways

The stability of Diethyl 2-bromobenzylphosphonate is primarily influenced by its susceptibility to hydrolysis, thermal stress, and photolytic degradation. The molecule contains two key functional groups that dictate its reactivity: the diethyl phosphonate ester and the benzylic bromide.

Hydrolytic Stability

The phosphonate ester linkages are the most probable sites for hydrolytic degradation. This process can be catalyzed by both acids and bases, proceeding in a stepwise manner to first yield the monoester and then the fully hydrolyzed 2-bromobenzylphosphonic acid.[8][9]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the phosphoryl oxygen makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. While this reaction occurs, it often requires harsh conditions, such as elevated temperatures and concentrated acids, to proceed at a significant rate.[8]

-

Base-Catalyzed Hydrolysis: This is typically a more facile process. The hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O-Et bond. The presence of the electron-withdrawing 2-bromobenzyl group may slightly influence the rate of hydrolysis.

Thermal Stability

Organophosphorus esters can undergo thermal decomposition, although phosphonates are generally more stable than corresponding phosphates.[10][11] The primary thermal degradation pathway for phosphonates involves the elimination of a phosphorus acid and the formation of an alkene from the ethyl groups.[12] For Diethyl 2-bromobenzylphosphonate, significant degradation is expected only at temperatures well above typical laboratory conditions, likely exceeding 150-200°C.[10][11] However, prolonged exposure to moderately elevated temperatures (e.g., >40°C) can accelerate other degradation processes, such as hydrolysis if moisture is present.

Photostability

The presence of a bromobenzyl moiety suggests a potential for photolytic degradation. Aromatic bromides can undergo homolytic cleavage of the C-Br bond upon exposure to UV radiation, generating a benzyl radical. This radical is highly reactive and can lead to a complex mixture of degradation products through dimerization, reaction with solvents, or other pathways. Per ICH guidelines, photostability testing is a critical part of stress testing for new drug substances.[13][14]

Potential Degradation Pathways Diagram

The following diagram illustrates the primary degradation mechanisms for Diethyl 2-bromobenzylphosphonate.

Caption: Primary degradation pathways for Diethyl 2-bromobenzylphosphonate.

Recommended Storage and Handling

To ensure the long-term integrity and purity of Diethyl 2-bromobenzylphosphonate, strict adherence to the following storage and handling protocols is mandatory.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential hydrolytic decomposition.[7] |

| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis.[7] Also prevents oxidation. |

| Light Exposure | Store in an amber or opaque container. Protect from direct light. | Prevents potential photolytic degradation due to the bromobenzyl moiety.[7][13] |

| Container | Tightly sealed glass bottle with a chemically resistant cap (e.g., PTFE-lined). | Prevents moisture ingress and contamination. Glass is inert to the compound.[15] |

| Incompatibilities | Store away from strong bases, strong acids, and oxidizing agents. | Avoids catalyzed degradation (hydrolysis) and potential hazardous reactions.[15][16] |

Safe Handling Protocol

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][17]

-

Dispensing: Use clean, dry glassware (syringes, pipettes) for transferring the liquid. To maintain an inert atmosphere, use techniques such as a cannula transfer or a syringe through a septum.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[15] Do not allow the spill to enter drains.

-

Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

Methodologies for Stability Assessment

A robust stability assessment program involves subjecting the compound to stress conditions (forced degradation) and analyzing the resulting material using validated analytical methods.

Experimental Protocol: Forced Degradation Study

This study exposes the compound to exaggerated conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Materials:

-

Diethyl 2-bromobenzylphosphonate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC vials, volumetric flasks, pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of Diethyl 2-bromobenzylphosphonate in methanol at a concentration of 1 mg/mL.

-

Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 0.1 mg/mL. This is the time-zero (T=0) control.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), take an aliquot, neutralize with 1 M NaOH, and dilute to 0.1 mg/mL.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 4, 8h), take an aliquot, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At time points, take an aliquot and dilute to 0.1 mg/mL.

-

Thermal Degradation: Place a solid or neat liquid sample in a 105°C oven for 48 hours. At time points, cool the sample, dissolve in methanol, and dilute to 0.1 mg/mL.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette or a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil and kept alongside.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 4.2).

Analytical Method: Stability-Indicating HPLC-UV

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution. A good starting point is a gradient of Acetonitrile (A) and Water (B).

-

Gradient: Start at 60% A, ramp to 95% A over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated by the area percent method. The method is considered "stability-indicating" if all degradation products are resolved from the main peak and from each other.

Stability Testing Workflow

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment.

Caption: Experimental workflow for stability assessment of the compound.

Conclusion

The chemical stability of Diethyl 2-bromobenzylphosphonate is robust under proper storage conditions but is vulnerable to specific environmental stressors. The primary degradation pathways are base-catalyzed hydrolysis of the phosphonate ester and potential photolysis of the carbon-bromine bond. Thermal degradation is not a significant concern under normal laboratory and storage temperatures.

For researchers, scientists, and drug development professionals, maintaining the integrity of this crucial reagent is non-negotiable. The implementation of the recommended storage protocol—refrigeration (2-8°C) under an inert, light-protected atmosphere—is the most effective strategy to ensure its long-term stability. The provided methodologies for stability testing offer a framework for in-house quality control and for validating the suitability of the material for its intended synthetic applications.

References

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407. [Link]

-

Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

-

Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. [Link]

-

Kelly, S. J., & Butler, L. G. (1975). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. [Link]

-

Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]

-

Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

-

Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

-

Kelly, S. J., & Butler, L. G. (1975). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. [Link]

-

Kaczmarek, E., et al. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. International Journal of Molecular Sciences, 24(9), 7868. [Link]

-

Głowacka, I., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6902. [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses. [Link]

-

Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link]

-

PubChem. (n.d.). Diethyl (2-bromoethyl)phosphonate. PubChem. [Link]

-

ResearchGate. (n.d.). Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence... ResearchGate. [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Wikipedia. [Link]

-

IAGIM. (n.d.). Photostability. IAGIM. [Link]

-

Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. Biochemistry (Moscow), 67(2), 184-195. [Link]

-

Ordasi, A., et al. (2020). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 25(18), 4236. [Link]

-

Sam-Yellowe, T. Y., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(11), 1667-1676. [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. ResearchGate. [Link]

-

Kumar, V., & Singh, J. (2025). Photostability Study of Biopharmaceutical Products. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 1-6. [Link]

-

Singh, S., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(7), 2419-2429. [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

Chen, C. C., et al. (2002). Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase. Structure, 10(6), 837-849. [Link]

-

van den Berg, C. L., et al. (1996). Formation and Characterization of a Glutathione Conjugate of Diethyl (1-isocyanatoethyl)phosphonate, a Reactive Metabolite of Fotemustine. Chemical Research in Toxicology, 9(6), 1047-1052. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate - Wikipedia [en.wikipedia.org]

- 10. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. iagim.org [iagim.org]

- 14. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Diethyl 2-bromobenzylphosphonate CAS number 63909-55-7

An In-Depth Technical Guide to Diethyl 2-bromobenzylphosphonate

Abstract

Diethyl 2-bromobenzylphosphonate (CAS No. 63909-55-7) is a versatile organophosphorus reagent of significant utility in modern organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a phosphonate ester, makes it a valuable precursor for a range of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core applications, and handling protocols. We delve into the mechanistic underpinnings of its primary reactions, including the Michaelis-Arbuzov synthesis and its subsequent use in the Horner-Wadsworth-Emmons olefination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic endeavors.

Introduction and Core Attributes

Diethyl 2-bromobenzylphosphonate is a key building block in synthetic chemistry, primarily recognized for its role in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The phosphonate moiety serves to stabilize an adjacent carbanion, which can then be employed as a potent nucleophile. Concurrently, the 2-bromo substituent on the aromatic ring provides a reactive handle for further functionalization, such as palladium-catalyzed cross-coupling reactions.[3]

Organophosphonates, in general, are a critical class of compounds in medicinal chemistry.[4] The phosphonate group can act as a stable bioisostere of a phosphate or carboxylate group, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.[5][6] Benzylphosphonate derivatives have been investigated for their potential as antimicrobial and anticancer agents.[4][5]

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for ensuring the quality and reactivity of the reagent. The key properties of Diethyl 2-bromobenzylphosphonate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 63909-55-7 | [] |

| Molecular Formula | C₁₁H₁₆BrO₃P | [8] |

| Molecular Weight | 307.12 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [][8] |

| Boiling Point | 132-135 °C @ 2 Torr | [8] |

| Density | ~1.4 g/cm³ | [] |

| Storage | 2-8°C, under inert atmosphere | [8] |

Spectroscopic Characterization

Table 2: Predicted NMR and IR Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | * δ ≈ 7.2-7.6 ppm: Multiplet, 4H (Aromatic protons). |

| * δ ≈ 4.0-4.2 ppm: Quintet or multiplet, 4H (OCH₂CH₃), showing coupling to both protons and phosphorus. | |

| * δ ≈ 3.4-3.6 ppm: Doublet, 2H (Ar-CH₂-P), with a characteristic ²J(H,P) coupling constant of ~21-23 Hz. | |

| * δ ≈ 1.2-1.4 ppm: Triplet, 6H (OCH₂CH₃). | |

| ¹³C NMR | * δ ≈ 133-135 ppm: Aromatic C-Br. |

| * δ ≈ 127-132 ppm: Aromatic CH signals. | |

| * δ ≈ 62-64 ppm: Doublet, OCH₂CH₃, with ²J(C,P) coupling. | |

| * δ ≈ 34-36 ppm: Doublet, Ar-CH₂-P, with a large ¹J(C,P) coupling constant of >130 Hz.[11] | |

| * δ ≈ 16 ppm: Doublet, OCH₂CH₃, with ³J(C,P) coupling. | |

| ³¹P NMR | * δ ≈ 24-27 ppm: Singlet (proton decoupled), referenced to 85% H₃PO₄.[4][9] |

| IR (Infrared) | * ~3000 cm⁻¹: C-H stretching (aromatic and aliphatic). |

| * ~1250 cm⁻¹: P=O stretching (strong). | |

| * ~1020-1050 cm⁻¹: P-O-C stretching (strong). |

Synthesis of Diethyl 2-bromobenzylphosphonate

The most reliable and widely used method for preparing benzylphosphonates is the Michaelis-Arbuzov reaction .[12][13] This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[5][14]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Sₙ2 Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion to form a phosphonium salt intermediate.[13]

-

Dealkylation: The displaced bromide ion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final diethyl 2-bromobenzylphosphonate product and ethyl bromide as a volatile byproduct.[12][13]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard Michaelis-Arbuzov procedures for analogous compounds.[5]

Materials:

-

2-Bromobenzyl bromide (1.0 eq)

-

Triethyl phosphite (1.5 - 2.0 eq)

-

Anhydrous toluene (optional, can aid temperature control)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

-

Reagent Addition: Charge the flask with 2-bromobenzyl bromide. Add an excess of triethyl phosphite (1.5-2.0 equivalents). The excess phosphite helps drive the reaction to completion and can also serve as the solvent.[15]

-

Reaction: Heat the mixture to 120-160°C with vigorous stirring. The reaction progress can be monitored by TLC or by observing the cessation of ethyl bromide evolution. The reaction typically takes several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of Diethyl 2-bromobenzylphosphonate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful method for forming carbon-carbon double bonds, specifically for synthesizing alkenes with a high degree of stereoselectivity, predominantly favoring the (E)-isomer.[2][16][17]

Mechanistic Rationale

The HWE reaction proceeds through the following key steps:[2][18]

-

Deprotonation: A strong base (e.g., NaH, KHMDS) deprotonates the carbon alpha to the phosphorus atom, creating a nucleophilic phosphonate carbanion. The phosphonate group is crucial for stabilizing this anion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine-like intermediate.

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous work-up.[16]

The preference for the (E)-alkene is a result of thermodynamic control, where the sterically less hindered transition state leading to the trans-product is favored.[17]

Detailed Experimental Protocol: HWE Reaction

This is a representative protocol and may require optimization based on the specific aldehyde or ketone used.

Materials:

-

Diethyl 2-bromobenzylphosphonate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde or Ketone (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification supplies

Procedure:

-

Setup: To a dry, inert-atmosphere flask, add anhydrous THF and the NaH dispersion. Cool the suspension to 0°C.

-

Carbanion Formation: Slowly add a solution of Diethyl 2-bromobenzylphosphonate in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Carbonyl Addition: Cool the resulting carbanion solution back to 0°C. Add a solution of the aldehyde or ketone in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Work-up and Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.

Other Synthetic Applications

While the HWE reaction is its most prominent application, the C-Br bond on the phenyl ring allows for further synthetic manipulations, enhancing its utility.

-